molecular formula C9H14N4O B1466673 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide CAS No. 1250620-50-8

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No.: B1466673
CAS No.: 1250620-50-8
M. Wt: 194.23 g/mol
InChI Key: XATZLBUQBUARSW-UHFFFAOYSA-N
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Description

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it may interact with hydrolase enzymes, altering their catalytic efficiency. The hydrazinyl group in this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to changes in enzyme conformation and function . Additionally, the carboxamide group can participate in electrostatic interactions with charged residues on proteins, further modulating their activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell signaling pathways by interacting with key signaling proteins, such as kinases and phosphatases. By binding to these proteins, this compound can modulate their activity, leading to alterations in downstream signaling events. This can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For example, this compound may inhibit the activity of a hydrolase enzyme by binding to its active site and preventing substrate access . Alternatively, it may activate a kinase enzyme by stabilizing its active conformation. These interactions can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is influenced by the altered enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have different biochemical properties . Long-term exposure to this compound may result in cumulative effects on cellular function, such as sustained changes in gene expression or metabolic flux. It is important to monitor the stability of this compound in experimental conditions to ensure consistent and reliable results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular damage or apoptosis. It is crucial to determine the optimal dosage range for specific applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can influence the levels of key metabolites, thereby affecting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.

Properties

IUPAC Name

6-hydrazinyl-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6(2)12-9(14)7-3-4-8(13-10)11-5-7/h3-6H,10H2,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATZLBUQBUARSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.